L-Phenylalanine (2-13C)
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Overview
Description
L-Phenylalanine (2-13C) is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. The “2-13C” label indicates that the carbon at the second position in the phenylalanine molecule is replaced with the carbon-13 isotope. This labeling is useful in various scientific research applications, particularly in the fields of biochemistry, molecular biology, and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isotopically labeled L-Phenylalanine involves the introduction of the carbon-13 isotope at the desired position. One common method involves the use of isotopically labeled precursors such as [2-13C] acetone. The synthetic route typically includes the conversion of these precursors into intermediates like sodium phenylpyruvate, followed by enzymatic reductive amination to produce L-Phenylalanine (2-13C) .
Industrial Production Methods
Industrial production of L-Phenylalanine (2-13C) often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are used to incorporate the carbon-13 isotope into the phenylalanine molecule. The fermentation process is optimized to achieve high yields and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine (2-13C) undergoes various chemical reactions, including:
Oxidation: Conversion to phenylpyruvate using oxidizing agents.
Reduction: Reduction to phenylethylamine using reducing agents.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Phenylpyruvate.
Reduction: Phenylethylamine.
Substitution: Halogenated or nitrated phenylalanine derivatives.
Scientific Research Applications
L-Phenylalanine (2-13C) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Biomolecular NMR: Used as a probe in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.
Metabolism Studies: Tracing metabolic pathways and studying enzyme kinetics.
Drug Development: Investigating the pharmacokinetics and pharmacodynamics of drugs.
Proteomics: Quantitative analysis of proteins and their interactions
Mechanism of Action
L-Phenylalanine (2-13C) exerts its effects through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 label allows for precise tracking of these metabolic pathways using techniques like NMR and mass spectrometry. The compound interacts with enzymes such as phenylalanine hydroxylase, which converts it to L-tyrosine, a precursor for neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine-1-13C: Labeled at the first carbon position.
L-Phenylalanine-3-13C: Labeled at the third carbon position.
L-Phenylalanine-13C9: Fully labeled with carbon-13 at all carbon positions
Uniqueness
L-Phenylalanine (2-13C) is unique due to its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and enzyme interactions that involve this position.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenyl(213C)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8+1 |
InChI Key |
COLNVLDHVKWLRT-IDMPRHEVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[13C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.